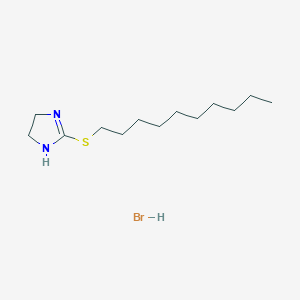2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide
CAS No.: 1803582-50-4
Cat. No.: VC4087416
Molecular Formula: C13H27BrN2S
Molecular Weight: 323.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803582-50-4 |
|---|---|
| Molecular Formula | C13H27BrN2S |
| Molecular Weight | 323.34 |
| IUPAC Name | 2-decylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide |
| Standard InChI | InChI=1S/C13H26N2S.BrH/c1-2-3-4-5-6-7-8-9-12-16-13-14-10-11-15-13;/h2-12H2,1H3,(H,14,15);1H |
| Standard InChI Key | OZSAQBJPFPYPLR-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCSC1=NCCN1.Br |
| Canonical SMILES | CCCCCCCCCCSC1=NCCN1.Br |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound comprises a 4,5-dihydro-1H-imidazole (imidazoline) ring substituted at the 2-position with a decylsulfanyl group (-S-C₁₀H₂₁) and paired with a hydrobromide counterion. The imidazoline ring is partially saturated, reducing aromaticity compared to fully unsaturated imidazoles, which influences its reactivity and stability .
Table 1: Key Structural Identifiers
The decyl chain introduces significant hydrophobicity, while the hydrobromide salt enhances solubility in polar solvents. The imidazoline nitrogen atoms (positions 1 and 3) participate in hydrogen bonding, affecting crystallinity and melting behavior .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts provide insights into its gas-phase ion mobility (Table 2). These values are critical for mass spectrometry-based identification in complex mixtures.
Table 2: Predicted Collision Cross-Sections (Ų)
| Adduct | m/z | Predicted CCS |
|---|---|---|
| [M+H]⁺ | 243.18895 | 161.1 |
| [M+Na]⁺ | 265.17089 | 169.7 |
| [M-H]⁻ | 241.17439 | 161.1 |
| [M]+ | 242.18112 | 162.5 |
Data sourced from ion mobility calculations suggest that sodiated ([M+Na]⁺) and protonated ([M+H]⁺) forms exhibit distinct mobility profiles, aiding analytical method development .
Synthesis and Physicochemical Properties
Physicochemical Profile
Appearance: White to off-white crystalline powder .
Solubility: Expected solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water due to the hydrophobic decyl chain. Hydrobromide formation improves aqueous solubility compared to the free base.
Stability: Likely hygroscopic; storage under anhydrous conditions at room temperature is recommended .
| Code | Hazard Statement | Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute Tox. 4 |
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2A |
| H335 | May cause respiratory irritation | STOT SE 3 |
Precautionary Measures
-
Personal Protection: Gloves, eye protection, and respiratory equipment.
-
First Aid: Rinse skin/eyes with water if exposed; seek medical attention if ingested.
Applications and Research Utility
Life Sciences Research
As a catalog chemical (e.g., American Elements product code OMXX-285648-01), it serves as:
-
Lipophilic Building Block: The decyl chain enables membrane interaction studies, potentially modifying lipid bilayer properties.
-
Ligand Synthesis: Imidazoline derivatives often act as chelators or enzyme inhibitors, though specific targets remain unexplored .
Organic Synthesis
-
Surfactant Precursor: The amphiphilic structure (hydrophobic tail + polar head) could be modified into cationic surfactants.
-
Coordination Chemistry: Imidazoline nitrogen atoms may bind transition metals, though no complexes are reported .
Related Compounds and Derivatives
Structural Analogues
-
2-Hydrazino-4,5-dihydro-1H-imidazole hydrobromide (CAS 55959-84-7): Shares the imidazoline core but substitutes the decylthio group with hydrazine, enabling heterocyclic coupling reactions .
-
2-(1-Methylhydrazino)-4,5-dihydro-1H-imidazole hydrobromide (CAS 55959-80-3): Methylated hydrazine variant with applications in pharmaceutical intermediates .
Comparison of Properties
Table 4: Comparative Analysis of Imidazoline Salts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume